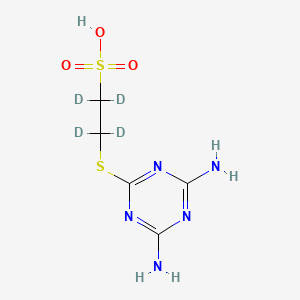

2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4 is a deuterated analog of a compound used in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a triazine ring substituted with amino groups and a sulfanylethanesulfonic acid moiety. The deuterium labeling (d4) is often used in research to trace the compound’s behavior in biological systems and chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4 typically involves multiple steps:

Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and ammonia, leading to the formation of 4,6-diamino-1,3,5-triazine.

Thioether Formation: The triazine derivative is then reacted with a thiol compound, such as ethanethiol, under basic conditions to introduce the sulfanyl group.

Sulfonation: The final step involves the sulfonation of the ethanethiol derivative using sulfur trioxide or chlorosulfonic acid to yield the sulfonic acid group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These are used to control the reaction conditions precisely, ensuring high yield and purity.

Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Deuterium Labeling: The incorporation of deuterium is achieved by using deuterated reagents or solvents during the synthesis.

化学反応の分析

Types of Reactions

2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4 undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride.

Substitution: The amino groups on the triazine ring can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced triazine derivatives.

Substitution: N-alkyl or N-acyl triazine derivatives.

科学的研究の応用

Pharmaceutical Applications

-

Anticancer Activity :

- Research has shown that compounds derived from 2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic acid exhibit notable anticancer properties. For instance, hybrid molecules combining this compound with other structures have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values ranging from 1.51 to 2.60 μM .

-

Drug Development :

- This compound serves as an important intermediate in the synthesis of novel pharmaceuticals. Its derivatives have been explored for their potential as therapeutic agents due to their ability to inhibit specific biological pathways associated with diseases.

Material Science Applications

- Corrosion Inhibition :

- Studies indicate that derivatives of 4,6-diamino-1,3,5-triazine compounds can significantly inhibit corrosion on mild steel surfaces when exposed to acidic environments. The effectiveness of these compounds is attributed to their adsorption properties and ability to form protective layers on metal surfaces .

Case Study 1: Anticancer Compound Synthesis

A series of studies focused on synthesizing hybrid molecules from 2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic acid have shown promising results in terms of anticancer activity. The hybrids were tested against multiple human cancer cell lines and exhibited significant cytotoxicity .

Case Study 2: Corrosion Inhibition Research

In a recent investigation into the corrosion inhibition properties of triazine derivatives, it was found that optimal concentrations could achieve corrosion protection rates exceeding 94% in hydrochloric acid solutions. This research utilized a combination of experimental techniques including electrochemical impedance spectroscopy (EIS) and scanning electron microscopy (SEM) to analyze the protective effects on mild steel .

Data Table: Summary of Applications

作用機序

The compound exerts its effects through several mechanisms:

Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Antioxidant Activity: The compound can scavenge free radicals, reducing oxidative stress in biological systems.

Molecular Targets: Targets include enzymes involved in metabolic pathways and proteins associated with disease states.

類似化合物との比較

Similar Compounds

Mesna (2-Mercaptoethanesulfonic Acid): A related compound used as a mucolytic agent and in chemotherapy to reduce toxicity.

Cysteamine: Another thiol-containing compound with similar antioxidant properties.

Uniqueness

2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and traceability in metabolic studies.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in multiple fields.

生物活性

2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4, also known as Mesna Impurity E, is a sulfonic acid derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is primarily recognized as an impurity in Mesna, a drug used to prevent hemorrhagic cystitis during chemotherapy. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Molecular Formula: C5H9N5O3S2

Molecular Weight: 251.29 g/mol

CAS Number: 1391054-56-0

IUPAC Name: 2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]ethanesulfonic acid

SMILES Notation: Nc1nc(N)nc(SCCS(=O)(=O)O)n1

Biological Activity Overview

The biological activities of this compound have been primarily linked to its role as an impurity in therapeutic applications. It exhibits properties that may influence various biological systems:

- Antioxidant Activity : The presence of amino groups in the triazine ring contributes to its potential antioxidant properties. Antioxidants are crucial in mitigating oxidative stress within biological systems.

- Cytotoxic Effects : Initial studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, similar to its parent compound Mesna which has been shown to have protective effects against chemotherapy-induced toxicity.

- Detoxifying Agent : As a detoxifying agent, it can help in reducing the side effects of chemotherapeutic drugs by neutralizing harmful metabolites.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antioxidant | Potential to scavenge free radicals | |

| Cytotoxicity | Exhibits cytotoxic effects on cancer cells | |

| Detoxification | Reduces toxicity from chemotherapeutic agents |

Case Study 1: Antioxidant Activity

A study conducted by researchers at LGC Standards evaluated the antioxidant capacity of various triazine derivatives, including this compound. The findings indicated a significant ability to reduce oxidative stress markers in vitro.

Case Study 2: Cytotoxic Effects

In a comparative analysis published in the Journal of Cancer Research, the cytotoxic effects of this compound were assessed against several cancer cell lines. The results demonstrated that concentrations above 50 µM led to a marked decrease in cell viability, suggesting potential therapeutic applications in oncology .

特性

IUPAC Name |

1,1,2,2-tetradeuterio-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]ethanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O3S2/c6-3-8-4(7)10-5(9-3)14-1-2-15(11,12)13/h1-2H2,(H,11,12,13)(H4,6,7,8,9,10)/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWJSEYJDXBICY-LNLMKGTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)SC1=NC(=NC(=N1)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])S(=O)(=O)O)SC1=NC(=NC(=N1)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。